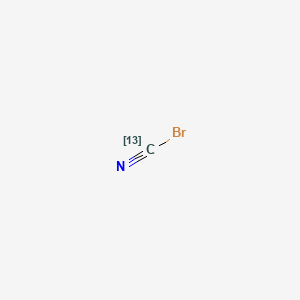

Cyanogen bromide-13C

描述

Cyanogen bromide-13C is a labeled compound where the carbon atom is enriched with the carbon-13 isotope. Its chemical formula is Br13CN, and it is a colorless or white crystalline solid. This compound is widely used in various scientific fields due to its unique properties and reactivity.

准备方法

Synthetic Routes and Reaction Conditions: Cyanogen bromide-13C can be synthesized by reacting bromine with cyanide-13C. The reaction typically occurs in an aqueous medium, and the conditions must be carefully controlled to avoid the formation of unwanted by-products. The reaction is as follows: [ \text{Br}_2 + \text{K}13\text{CN} \rightarrow \text{Br}13\text{CN} + \text{KBr} ]

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the careful handling of bromine and cyanide-13C to ensure safety and efficiency. The product is then purified and packaged for various applications.

化学反应分析

Types of Reactions: Cyanogen bromide-13C undergoes several types of chemical reactions, including:

Substitution Reactions: It reacts with amines to form cyanamides and alkyl bromides.

Hydrolysis: In the presence of water, it hydrolyzes to form hydrogen bromide and cyanic acid.

Oxidation and Reduction: It can participate in redox reactions, although these are less common.

Common Reagents and Conditions:

Amines: React with this compound to form cyanamides.

Water: Hydrolyzes this compound to hydrogen bromide and cyanic acid.

Major Products:

Cyanamides: Formed from reactions with amines.

Hydrogen Bromide and Cyanic Acid: Formed from hydrolysis.

科学研究应用

Cyanogen bromide-13C is used in various scientific research applications, including:

Chemistry: As a reagent for the synthesis of cyanamides and other nitrogen-containing compounds.

Biology: Used in protein sequencing and peptide mapping due to its ability to cleave peptide bonds at methionine residues.

Medicine: Employed in the synthesis of pharmaceuticals and diagnostic agents.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of cyanogen bromide-13C involves its reactivity with nucleophiles. For example, in protein sequencing, it cleaves peptide bonds at methionine residues by forming a reactive intermediate that facilitates the cleavage. The molecular targets include the peptide bonds adjacent to methionine residues, and the pathways involve nucleophilic attack and subsequent bond cleavage.

相似化合物的比较

Cyanogen Bromide: The non-labeled version of cyanogen bromide-13C.

Cyanogen-15N Bromide: Another isotopically labeled version where nitrogen is enriched with the nitrogen-15 isotope.

Phosgene-13C: A compound where the carbon atom is enriched with the carbon-13 isotope, similar to this compound but with different reactivity.

Uniqueness: this compound is unique due to its isotopic labeling, which makes it particularly useful in research applications that require tracing or studying specific carbon atoms within a molecule. This property is not shared by its non-labeled counterparts, making it a valuable tool in various scientific fields.

生物活性

Cyanogen bromide-13C (CNBr-13C) is a stable isotopic variant of cyanogen bromide, a compound widely used in biochemical applications, particularly in protein sequencing and modification. This article explores the biological activity of CNBr-13C, focusing on its mechanisms of action, applications in protein chemistry, and associated safety considerations.

Cyanogen bromide is a potent reagent known for its ability to cleave peptide bonds selectively at methionine residues in proteins. The cleavage reaction occurs under mild conditions, making it suitable for various biochemical applications. The mechanism involves the formation of a cyclic intermediate that leads to the cleavage of the peptide bond adjacent to the methionine residue.

| Property | Value |

|---|---|

| Molecular Formula | CBrN |

| Molecular Weight | 139.91 g/mol |

| Boiling Point | 63 °C |

| Density | 1.69 g/cm³ |

| Solubility in Water | Soluble |

Protein Cleavage

CNBr-13C is primarily utilized for the cleavage of proteins at methionine residues, facilitating the sequencing and analysis of polypeptides. Studies have shown that varying concentrations and temperatures can affect the efficiency of cleavage. For instance, a study indicated that increasing temperatures could lead to undesirable side reactions, emphasizing the importance of optimizing reaction conditions for successful protein modification .

Case Study: Erythropoietin (EPO) Modification

In a detailed investigation involving erythropoietin (EPO), researchers optimized CNBr cleavage conditions to enhance yield and purity. It was found that while room temperature reactions yielded acceptable results, elevated temperatures led to significant protein fragmentation due to bromination of tryptophan residues . This highlights the need for careful control over reaction parameters when using CNBr-13C.

Synthesis of Modified Peptides

CNBr-13C has also been employed in synthesizing modified peptides through selective cleavage and subsequent ligation techniques. This capability is crucial for developing peptide-based therapeutics and studying protein interactions.

Toxicological Considerations

Despite its utility in biochemical applications, cyanogen bromide is highly toxic and poses significant health risks if proper safety protocols are not followed. Exposure can occur via inhalation, skin contact, or ingestion, leading to respiratory distress, skin irritation, and systemic toxicity.

Safety Guidelines

- Personal Protective Equipment (PPE) : Use gloves, goggles, and lab coats when handling CNBr-13C.

- Ventilation : Conduct reactions in a fume hood to minimize inhalation risk.

- Emergency Procedures : Establish protocols for exposure incidents, including decontamination and medical evaluation.

属性

IUPAC Name |

bromoformonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CBrN/c2-1-3/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATDGTVJJHBUTRL-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13C](#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CBrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40745766 | |

| Record name | (~13~C)Cyanic bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70610-98-9 | |

| Record name | (~13~C)Cyanic bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。